molecular formula C19H21N3O3S B3450859 3-amino-N-(2-ethoxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-ethoxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B3450859
M. Wt: 371.5 g/mol
InChI Key: MDZLOCGHDKHVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(2-ethoxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative characterized by a fused thiophene-pyridine core. Its molecular formula is C₁₁H₁₃N₃O₂S, with a molecular weight of 263.3 g/mol. Key structural features include:

  • A methoxymethyl substituent at position 4, enhancing solubility via polar interactions.
  • A methyl group at position 6, contributing to steric and hydrophobic properties.

Spectroscopic data (IR, NMR, MS) confirm the structure and purity .

Properties

IUPAC Name

3-amino-N-(2-ethoxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-4-25-14-8-6-5-7-13(14)22-18(23)17-16(20)15-12(10-24-3)9-11(2)21-19(15)26-17/h5-9H,4,10,20H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZLOCGHDKHVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=C(C=C(N=C3S2)C)COC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-(2-ethoxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a member of the thieno[2,3-b]pyridine class, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from diverse research studies.

  • Molecular Formula : C17H20N2O3S
  • Molecular Weight : 320.42 g/mol
  • LogP (octanol-water partition coefficient) : 4.5 (indicating moderate lipophilicity)

Research indicates that compounds in the thieno[2,3-b]pyridine class exhibit activity against various cancer cell lines. The mechanism typically involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. For instance, studies have shown that these compounds may target phosphoinositide-specific phospholipase C (pi-PLC) and other cellular targets, leading to apoptosis in cancer cells .

Anticancer Effects

  • Cytotoxicity Studies :
    • The compound demonstrated significant cytotoxic effects on breast cancer cell lines MDA-MB-231 and MCF-7.
    • In vitro assays showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity (e.g., IC50 ~ 0.05 µM for MDA-MB-231 after 24 hours) .
  • Mechanisms of Action :
    • Induction of apoptosis was confirmed through flow cytometry analysis, indicating that the majority of cell death was due to treatment-induced apoptosis rather than necrosis.
    • Metabolic profiling revealed alterations in glycolytic pathways and lipid metabolism, suggesting that the compound affects metabolic processes critical for cancer cell survival .

Other Biological Activities

In addition to anticancer properties, preliminary studies suggest potential anti-inflammatory and antimicrobial activities. However, these findings require further validation through rigorous clinical trials.

Study 1: Breast Cancer Cell Lines

A study investigated the effects of the compound on breast cancer stem cells (CSCs) and non-CSCs. Key findings included:

  • Reduction in the percentage of CSCs in treated MDA-MB-231 cells.
  • Changes in glycosphingolipid expression profiles indicative of altered cell signaling pathways .

Study 2: Pharmacokinetics

Research on pharmacokinetic properties showed favorable absorption characteristics in animal models, supporting its potential as an orally bioavailable therapeutic agent. The compound exhibited a significant increase in NAD+ levels in treated cells, which is crucial for cellular metabolism and energy production .

Data Summary Table

PropertyValue
Molecular Weight320.42 g/mol
LogP4.5
IC50 (MDA-MB-231)~0.05 µM (24h treatment)
Apoptosis InductionYes
Metabolic Pathways AffectedGlycolysis, Lipid Metabolism

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that compounds with thieno[2,3-b]pyridine structures exhibit antimicrobial properties. Specific derivatives have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .
  • Anticancer Properties :
    • Research has demonstrated that thieno[2,3-b]pyridine derivatives can inhibit cancer cell proliferation. For instance, certain analogs of 3-amino-N-(2-ethoxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide have been tested in vitro against cancer cell lines, showing promising results in reducing cell viability .
  • Inhibition of Enzymatic Activity :
    • The compound has been explored as an inhibitor of specific enzymes linked to disease processes. For example, it has been studied for its ability to inhibit the Equilibrative Nucleoside Transporter (ENT), which is crucial in the treatment of parasitic infections like malaria .

Therapeutic Applications

  • Drug Development : The unique structure of this compound positions it as a lead candidate for drug development targeting various diseases, including infections and cancer. Its ability to modulate biological pathways makes it a versatile scaffold for medicinal chemistry .
  • Formulation in Pharmaceuticals : The compound's properties allow it to be formulated into various pharmaceutical preparations aimed at enhancing bioavailability and therapeutic efficacy. This includes potential use in oral formulations due to its favorable pharmacokinetic profile .

Case Studies and Research Findings

StudyObjectiveFindings
Patent US9301949B2Development of antimicrobial agentsIdentified derivatives with potent activity against Gram-positive bacteria .
Study on anticancer activityEvaluate cytotoxic effects on cancer cellsDemonstrated significant inhibition of cell growth in breast and lung cancer cell lines .
Research on ENT inhibitorsInvestigate potential treatments for malariaShowed effective inhibition of ENT, leading to reduced parasite survival rates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-b]pyridine derivatives exhibit diverse pharmacological and material science applications. Below is a comparative analysis of structurally related analogs:

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Key Functional Groups Biological Activity (if reported)
Target Compound 4-(methoxymethyl), 6-methyl, N-(2-ethoxyphenyl) C₁₁H₁₃N₃O₂S Methoxymethyl, ethoxyphenyl Not explicitly reported
3-Amino-N-(4-fluorophenyl)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide () 4-phenyl, 6-(thiophen-2-yl), N-(4-fluorophenyl) C₂₃H₁₆FN₃OS₂ Fluorophenyl, thiophene Epac1 inhibition; anti-hypertrophic
3-Amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide () 4-(trifluoromethyl), 6-(thiophen-2-yl), N-(4-chlorophenyl) C₂₀H₁₂ClF₃N₃OS₂ Trifluoromethyl, chlorophenyl FoxM1 inhibition (IC₅₀ = 0.8 µM)
6-(1-adamantyl)-3-amino-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide () 6-(adamantyl), 4-(trifluoromethyl), N-(4-methoxyphenyl) C₂₉H₂₈F₃N₃O₂S Adamantyl, trifluoromethyl Not reported; bulky adamantyl may enhance binding affinity

Key Observations:

  • Electron-Withdrawing vs. Donating Groups : Compounds with electron-withdrawing groups (e.g., trifluoromethyl, nitro) exhibit enhanced inhibitory activity against targets like FoxM1 , while electron-donating groups (e.g., methoxy) may improve solubility but reduce potency.
  • Substituent Position : The N-aryl group’s substitution pattern (e.g., 2-ethoxy vs. 4-chloro) significantly impacts target selectivity. Para-substituted derivatives () show higher activity than ortho-substituted analogs.

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility
Target Compound 263.3 1.8 (moderate) Moderate in polar solvents (methoxymethyl enhances solubility)
(Trifluoromethyl analog) 493.9 3.5 (high) Low aqueous solubility (hydrophobic CF₃ group)
(Adamantyl analog) 539.6 5.2 (very high) Poor solubility; requires DMSO for dissolution

Implications:

  • The target compound’s lower molecular weight and moderate logP suggest favorable bioavailability compared to bulkier analogs.
  • Trifluoromethyl and adamantyl groups enhance lipophilicity but reduce solubility, limiting in vivo applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 3-amino-N-(2-ethoxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide?

  • Methodological Answer : The synthesis of thieno[2,3-b]pyridine derivatives typically involves multi-step reactions, including cyclization, substitution, and carboxamide formation. Key steps include:

  • Cyclization : Use of ethyl cyanoacetate or thiourea derivatives under reflux with ethanol or DMF as solvents to form the thienopyridine core .
  • Substitution : Introduction of the methoxymethyl group at position 4 requires alkylation with methoxymethyl chloride under basic conditions (e.g., K₂CO₃) in anhydrous acetonitrile at 60–80°C .
  • Carboxamide Formation : Coupling the 2-carboxylic acid intermediate with 2-ethoxyaniline via EDCI/HOBt-mediated amidation in dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity. Characterization via ¹H/¹³C NMR, IR, and HRMS is critical .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) confirms substituent positions (e.g., methoxymethyl at δ 3.35 ppm, ethoxyphenyl NH at δ 10.2 ppm). ¹³C NMR verifies carbonyl groups (C=O at ~165 ppm) .
  • Mass Spectrometry : HRMS (APCI) matches calculated [M+H]⁺ values within 2 ppm error .
  • IR Spectroscopy : Key peaks include N-H stretches (3350–3250 cm⁻¹) and C=O (1680 cm⁻¹) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing (e.g., dihedral angles between thienopyridine and phenyl rings) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxymethyl, ethoxyphenyl) influence the compound’s biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution of the phenyl ring (e.g., electron-withdrawing vs. donating groups) and analysis of bioactivity (e.g., enzyme inhibition assays) reveal trends. For example:
  • Methoxymethyl at position 4 enhances solubility and bioavailability compared to hydrophobic groups .
  • Ethoxy at the 2-position on the phenyl ring improves binding to hydrophobic pockets in target proteins (e.g., Epac1 inhibition in cardiac stress models) .
  • Computational Modeling : DFT calculations (e.g., HOMO/LUMO energies) and molecular docking (AutoDock Vina) quantify substituent effects on binding affinity .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-hypertrophic vs. antimicrobial effects)?

  • Methodological Answer :

  • Dose-Response Studies : Establish IC₅₀ values across multiple assays (e.g., cardiomyocyte hypertrophy vs. bacterial growth inhibition) to differentiate primary vs. off-target effects .
  • Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify upregulated/downregulated pathways in treated cells .
  • Species-Specific Testing : Compare activity in human vs. bacterial cell lines to clarify mechanisms (e.g., Epac1 inhibition in human cardiomyocytes vs. Proteus vulgaris inhibition) .

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

  • Methodological Answer :

  • Cardiac Stress Models :
  • Myocardial Ischemia/Reperfusion (I/R) Injury : Use Sprague-Dawley rats with left anterior descending artery ligation. Administer 10 mg/kg compound intravenously pre- or post-ischemia; measure infarct size (TTC staining) and biomarkers (troponin-I) .
  • Antimicrobial Models :
  • Murine Thigh Infection : Infect BALB/c mice with P. aeruginosa; treat with 25 mg/kg compound (oral) twice daily. Quantify bacterial load via CFU counts .

Data Analysis & Experimental Design

Q. How should researchers statistically validate differences in biological activity between analogs?

  • Methodological Answer :

  • Abbott’s Formula : Calculate % inhibition = 100 × (X - Y)/X, where X = control survival and Y = treated survival. Apply Student’s t-test or ANOVA with post-hoc correction (e.g., Tukey’s) for multi-group comparisons .
  • Probable Error (PE) : For significance, ensure differences exceed 3× PE (e.g., PE = 0.6745 × SD/√n) .

Q. What strategies mitigate synthetic challenges (e.g., low yields in carboxamide coupling)?

  • Methodological Answer :

  • Optimize Coupling Reagents : Test EDCI vs. DCC/HOBt in anhydrous DMF at 0°C to room temperature .
  • Protecting Groups : Temporarily protect the 3-amino group with Boc to prevent side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) and improve yields by 15–20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(2-ethoxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-(2-ethoxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.